2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride
CAS No.: 1353989-69-1
Cat. No.: VC2945600
Molecular Formula: C11H15ClFNS
Molecular Weight: 247.76 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1353989-69-1 |
---|---|
Molecular Formula | C11H15ClFNS |
Molecular Weight | 247.76 g/mol |
IUPAC Name | 2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C11H14FNS.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H |
Standard InChI Key | MVMRKQURKRCBGM-UHFFFAOYSA-N |
SMILES | C1CC(NC1)CSC2=CC=C(C=C2)F.Cl |
Canonical SMILES | C1CC(NC1)CSC2=CC=C(C=C2)F.Cl |
Physical and Chemical Properties
The physical and chemical properties of 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride provide essential information for researchers working with this compound. These properties determine its behavior in various experimental conditions and influence its potential applications in synthetic chemistry and pharmaceutical development.
Basic Physical Properties
The compound is characterized by a molecular formula of C₁₁H₁₄FNS·HCl, corresponding to the hydrochloride salt of the base structure . The molecular weight has been determined to be 247.763 g/mol, which places it in the low to medium molecular weight range typical of many drug-like compounds and chemical intermediates . This property is particularly relevant for researchers considering its potential use in medicinal chemistry applications, where molecular weight can influence pharmacokinetic behavior.
Table 1: Basic Physical Properties of 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride
Property | Value | Reference |
---|---|---|
CAS Number | 1353989-69-1 | |
Molecular Formula | C₁₁H₁₄FNS·HCl | |
Molecular Weight | 247.763 g/mol | |
H-bond Acceptor Count | 0 | |
H-bond Donor Count | 0 |
Structural Identifiers
For computational chemistry and database searches, several standardized structural identifiers have been established for this compound. These identifiers allow for unambiguous representation of the chemical structure across different computational platforms and databases.
The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is Cl.FC1=CC=C(C=C1)SCC1NCCC1, which provides a linear string representation of the molecular structure . For more comprehensive structural representation, the International Chemical Identifier (InChI) is used: InChI=1S/C11H14FNS.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H . The compound's InChIKey, a condensed digital representation of the InChI, is MVMRKQURKRCBGM-UHFFFAOYSA-N . These identifiers are essential tools for chemical information systems and facilitate structural searches across multiple databases.
Structural Characteristics
The molecular structure of 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride features several key structural elements that define its chemical behavior and reactivity patterns.
Core Structural Features
The compound is comprised of three primary structural components: a pyrrolidine ring, a thioether linkage, and a para-fluorinated phenyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which contributes to the compound's basic properties through its secondary amine functionality. The thioether bridge (-S-) connects this pyrrolidine ring to the aromatic portion of the molecule. The para-fluorinated phenyl group introduces a halogen substituent that can influence both the electronic properties and metabolic stability of the molecule.
In its salt form, the compound includes a hydrochloride counter-ion that forms an ionic bond with the protonated nitrogen of the pyrrolidine ring. This salt formation significantly alters the compound's physicochemical properties compared to the free base form, particularly with respect to solubility, stability, and crystallinity.
Structural Implications for Reactivity
The structural arrangement of 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride has several implications for its chemical reactivity. The pyrrolidine nitrogen, even in its protonated form, retains nucleophilic character under appropriate conditions, making it potentially reactive toward electrophilic species. The thioether linkage provides a site for oxidation reactions, potentially forming sulfoxides or sulfones under oxidizing conditions. The para-fluorinated phenyl group can participate in various aromatic substitution reactions, with the fluorine substituent directing the regiochemistry of such reactions through its electronic effects.
Comparison with Related Compounds
Comparing 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride with structurally related compounds provides valuable insights into how subtle structural modifications influence physicochemical properties and potential applications.
Comparison with Halogen-Substituted Analogs
One of the closest structural analogs is 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride (CAS: 1353945-59-1), which differs only in the halogen substituent on the phenyl ring, featuring chlorine instead of fluorine. This compound has a molecular formula of C₁₁H₁₅Cl₂NS and a higher molecular weight of 264.2 g/mol due to the larger atomic mass of chlorine compared to fluorine. The difference in electronegativity and atomic size between fluorine and chlorine can influence various properties, including lipophilicity, metabolic stability, and binding interactions in biological systems.
Table 2: Comparison of 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride with its Chloro Analog
The substitution of fluorine with chlorine likely alters the electronic properties of the aromatic ring, which could influence the reactivity of the thioether linkage and potentially the basicity of the pyrrolidine nitrogen. These differences may translate to altered biological activities or chemical reactivities that could be exploited in various research applications.
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